molecular formula C17H17N3O3 B277982 N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide

Katalognummer B277982
Molekulargewicht: 311.33 g/mol
InChI-Schlüssel: QQBHIPOZBSTMKM-SFQUDFHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Oxa-239 and is a small molecule that has been synthesized through a series of chemical reactions. In

Wirkmechanismus

The mechanism of action of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide is not fully understood. However, studies have shown that Oxa-239 binds to the GABA-A receptor with high affinity, which may contribute to its anxiolytic effects. Additionally, Oxa-239 has been shown to modulate the activity of ion channels, which may also contribute to its effects on anxiety.
Biochemical and Physiological Effects:
Studies have shown that N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide has anxiolytic effects in animal models. Additionally, Oxa-239 has been shown to modulate the activity of ion channels, which may contribute to its effects on anxiety. However, further studies are needed to fully understand the biochemical and physiological effects of Oxa-239.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide in lab experiments is its high affinity for the GABA-A receptor, which makes it a potential candidate for the development of new drugs for anxiety disorders. However, one limitation is that the mechanism of action of Oxa-239 is not fully understood, which makes it difficult to optimize its use in lab experiments.

Zukünftige Richtungen

There are several future directions for the research and development of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide. One direction is to further investigate its anxiolytic effects and potential use in the treatment of anxiety disorders. Another direction is to explore its potential applications in other neurological disorders, such as epilepsy and insomnia. Additionally, further studies are needed to fully understand the mechanism of action of Oxa-239 and optimize its use in lab experiments.

Synthesemethoden

The synthesis of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide involves a series of chemical reactions. The starting material for the synthesis is 2,6-dimethylphenol, which is reacted with ethyl acetoacetate to form a diketone intermediate. This intermediate is then reacted with 2-aminopyridine to form a pyridine intermediate, which is further reacted with ethyl 2-bromo-3-oxobutanoate to form the final product.

Wissenschaftliche Forschungsanwendungen

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide has potential applications in various fields of scientific research. One of the most promising applications is in the field of neuroscience. Studies have shown that Oxa-239 has a high affinity for the GABA-A receptor, which is a target for many drugs used to treat anxiety and other neurological disorders. Additionally, Oxa-239 has been shown to have anxiolytic effects in animal models, making it a potential candidate for the development of new drugs for anxiety disorders.

Eigenschaften

Molekularformel

C17H17N3O3

Molekulargewicht

311.33 g/mol

IUPAC-Name

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide

InChI

InChI=1S/C17H17N3O3/c1-3-5-14(21)19-11-8-10(2)15(22)12(9-11)17-20-16-13(23-17)6-4-7-18-16/h4,6-9H,3,5H2,1-2H3,(H,18,20)(H,19,21)/b17-12+

InChI-Schlüssel

QQBHIPOZBSTMKM-SFQUDFHCSA-N

Isomerische SMILES

CCCC(=O)NC1=C/C(=C\2/NC3=C(O2)C=CC=N3)/C(=O)C(=C1)C

SMILES

CCCC(=O)NC1=CC(=C2NC3=C(O2)C=CC=N3)C(=O)C(=C1)C

Kanonische SMILES

CCCC(=O)NC1=CC(=C2NC3=C(O2)C=CC=N3)C(=O)C(=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.